molecular formula C15H21NO5 B587289 Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate CAS No. 474295-85-7

Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Cat. No.: B587289
CAS No.: 474295-85-7
M. Wt: 295.335
InChI Key: XZJDLGRKFKSJCD-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate is a chiral synthetic intermediate characterized by:

  • A tert-butoxycarbonyl (Boc) -protected amino group at the 3S position, ensuring stereochemical integrity during synthetic processes.
  • A methyl ester group at the terminal carboxylate, enhancing solubility in organic solvents and serving as a protective group for carboxylic acids.

This compound is pivotal in medicinal chemistry for constructing peptidomimetics or bioactive molecules, leveraging its Boc group for controlled deprotection and the hydroxyl group for further functionalization .

Properties

IUPAC Name

methyl (3S)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(18)20-4)10-5-7-11(17)8-6-10/h5-8,12,17H,9H2,1-4H3,(H,16,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZJDLGRKFKSJCD-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731068
Record name Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474295-85-7
Record name Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.34 g/mol
  • CAS Number : 1143534-07-9

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.

This compound exhibits biological activity primarily through its interaction with various enzyme systems. Its structural components suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study demonstrated that azumamide analogs, which share structural similarities with this compound, exhibited selective inhibition against HDAC isoforms, suggesting potential for targeted cancer therapies .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
HDAC InhibitionSelective inhibition of HDAC1–3
Antioxidant PropertiesScavenging of free radicals
Anti-inflammatoryReduction in cytokine production
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • HDAC Inhibition : In a comparative study, azumamide C was found to be significantly more potent against HDAC isoforms than its analogs. This suggests that the presence of specific aromatic residues enhances biological activity, which may be applicable to this compound due to its structural similarities .
  • Antioxidant Activity : A recent investigation into the antioxidant properties of related compounds revealed that they effectively scavenge free radicals, contributing to cellular protection against oxidative stress. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural differences and their implications:

Compound Name Key Structural Features Implications Reference
Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate Boc-protected amino (3S), 4-hydroxyphenyl, methyl ester High polarity due to hydroxyl; Boc enhances stability during synthesis.
Methyl (S)-3-(4-bromophenyl)-3-((tert-butoxycarbonyl)amino)propanoate 4-bromophenyl instead of 4-hydroxyphenyl Bromine increases molecular weight and steric hindrance; alters electronic properties for cross-coupling reactions.
Methyl (2R)-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]-3-(4-hydroxyphenyl)propanoate R-configuration at C2; pyrrole ring with formyl and methoxymethyl groups Enhanced hypoglycemic activity (in vitro); pyrrole substituents modulate receptor interactions.
Ethyl (S)-2-(bis-Boc-amino)-3-(4-(Boc-oxy)-2-(trimethylstannyl)phenyl)propanoate Multiple Boc groups; trimethylstannyl substituent; ethyl ester Stannyl group enables Suzuki-Miyaura coupling; ethyl ester slows hydrolysis compared to methyl.
(3S)-3-[(4-tert-Butylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid 4-tert-butylbenzoyl instead of Boc; methoxyphenyl; carboxylic acid Increased lipophilicity improves membrane permeability; methoxy group reduces acidity compared to hydroxyl.

Stereochemical and Electronic Considerations

  • Stereochemistry : The 3S configuration in the target compound contrasts with the 2R configuration in ’s compound, which directly impacts binding affinity to biological targets (e.g., enzymes or receptors) .
  • Electronic Effects : Bromine in ’s compound withdraws electron density, making the phenyl ring less reactive toward electrophilic substitution compared to the hydroxyl group in the target compound .

Preparation Methods

Esterification of L-Tyrosine

L-Tyrosine undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) as a catalyst. This exothermic reaction proceeds under anhydrous conditions to yield L-tyrosine methyl ester hydrochloride.

Representative Protocol :

  • Reagents : L-Tyrosine (27.6 mmol), dry methanol (100 mL), thionyl chloride (10 mL).

  • Conditions : Reflux at 65–70°C for 3 hours under argon.

  • Workup : Evaporation under reduced pressure yields a white crystalline solid.

  • Yield : 97.2% (reported in Example 2 of).

Mechanistic Insight :
Thionyl chloride protonates the hydroxyl group of tyrosine, facilitating nucleophilic attack by methanol to form the methyl ester. The hydrochloride salt precipitates upon cooling.

Boc Protection of the Amino Group

The amino group of L-tyrosine methyl ester is protected using Boc anhydride in the presence of a base such as triethylamine (TEA).

Representative Protocol :

  • Reagents : L-Tyrosine methyl ester hydrochloride (10 mmol), Boc anhydride (12 mmol), TEA (15 mmol), methanol.

  • Conditions : Stirring at room temperature for 20 hours under inert atmosphere.

  • Workup : Filtration and evaporation yield the Boc-protected product.

  • Yield : 100% (reported in, though this may reflect idealized conditions).

Mechanistic Insight :
TEA deprotonates the amino group, enabling nucleophilic attack on Boc anhydride to form the carbamate derivative.

Alternative Methodologies and Innovations

Diazoketone Intermediate Approach

A patent (CN112920086A) describes an unconventional route involving trifluoroacetylation followed by Wolff rearrangement:

  • Trifluoroacetylation : L-Tyrosine methyl ester reacts with trifluoroacetic anhydride to form N-trifluoroacetyl-L-tyrosine methyl ester.

  • Diazoketone Formation : The intermediate is converted to a diazoketone using diazomethane.

  • Boc Protection : The diazoketone undergoes Wolff rearrangement with silver benzoate to introduce the Boc group.

Advantages :

  • Avoids direct Boc protection, enabling orthogonal deprotection strategies.

  • Yield : 81.4% over two steps.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Esterification : Methanol is preferred due to its nucleophilicity and miscibility with thionyl chloride. Elevated temperatures (reflux) accelerate reaction kinetics.

  • Boc Protection : Polar aprotic solvents (e.g., tetrahydrofuran) enhance Boc anhydride reactivity but require stringent moisture control.

Catalytic and Stoichiometric Considerations

  • Thionyl Chloride : Substoichiometric amounts (1.2 equiv) minimize side reactions like sulfonate formation.

  • Boc Anhydride : A 1.2:1 molar ratio relative to amine ensures complete protection.

Analytical Characterization

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.04 (d, J = 8.0 Hz, 2H, aromatic), 6.68 (d, J = 7.2 Hz, 2H, aromatic), 4.56–4.49 (m, 1H, α-CH), 3.67 (s, 3H, OCH₃), 3.08 (dd, J = 13.6, 4.4 Hz, 1H, β-CH₂), 2.91 (m, 1H, β-CH₂).

FTIR (neat):

  • 1734 cm⁻¹ (C=O, ester), 1666–1613 cm⁻¹ (C=O, carbamate), 1361 cm⁻¹ (C(CH₃)₃).

Chromatographic Purity

  • HPLC : Purity ≥99.3% using C18 columns and acetonitrile/water gradients.

Applications in Peptide Synthesis

The compound serves as a building block for:

  • Cyclodipeptides : Formed via Nitecki’s cyclization protocol using DCC.

  • Lipase Inhibitors : β-Mixed peptides incorporating this moiety show IC₅₀ values <10 μM .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing Methyl (3S)-3-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, and how are key functional groups protected during synthesis? A: The compound is typically synthesized via a multi-step sequence involving:

  • Boc-protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality, often using Boc-anhydride under basic conditions.
  • Esterification : Methyl ester formation is achieved via acid-catalyzed esterification or coupling reagents like DCC/DMAP ( ) .
  • Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane) or preparative HPLC is used for isolation. Critical steps include pH control during aqueous workup to prevent Boc-deprotection ( ) .

Stereochemical Analysis

Q: How is the (3S) stereochemistry confirmed experimentally, and what analytical techniques are most reliable? A:

  • X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for structurally similar compounds ( ) .
  • Chiral HPLC/CE : Enantiomeric purity is assessed using chiral stationary phases.
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate stereoisomers ( ) .

Functional Group Reactivity

Q: What are the stability limitations of the Boc group in this compound under common reaction conditions? A: The Boc group is sensitive to:

  • Acidic Conditions : Deprotection occurs with TFA or HCl in dioxane ( ) .
  • Nucleophiles : Thiols or amines may cleave the carbamate.
    Mitigation : Use mild bases (e.g., LiOH) for hydrolysis and avoid prolonged exposure to acids during synthesis ( ) .

Advanced Applications in Drug Development

Q: How is this compound utilized as an intermediate in designing enzyme inhibitors or peptide-based therapeutics? A:

  • Covalent Inhibitors : The 4-hydroxyphenyl group enables interactions with tyrosine-targeting enzymes. Analogues with fluorophenyl groups show enhanced binding ( ) .
  • Peptide Synthesis : The methyl ester facilitates solid-phase coupling, while the Boc group allows orthogonal protection ( ) .

Contradictory Data in Literature

Q: How can discrepancies in reported solubility or reactivity of this compound be resolved? A:

  • Structural Variants : Minor differences (e.g., methoxy vs. hydroxy groups) drastically alter properties ().
  • Experimental Conditions : Solubility in THF/water mixtures ( ) vs. DMF may explain inconsistencies. Validate protocols using NMR-monitored stability assays.

Analytical Characterization

Q: What spectroscopic benchmarks (NMR, HRMS) are used to validate the compound’s structure? A:

Technique Key Data
1^1H NMR δ 7.2–6.7 (4H, aromatic), δ 4.8–4.4 (1H, NHBoc), δ 3.7 (3H, OCH3) ( ) .
HRMS [M+Na]+^+ calculated for C16_{16}H21_{21}NO5_5: 346.1392 ( ) .

Computational Modeling

Q: How can molecular docking or MD simulations predict this compound’s interaction with biological targets? A:

  • Docking Studies : The 4-hydroxyphenyl group aligns with hydrophobic pockets in tyrosine kinase models.
  • ADMET Prediction : LogP (~2.1) and polar surface area (~90 Ų) suggest moderate bioavailability ( ) .

Troubleshooting Synthetic Challenges

Q: What strategies address low yields in sulfonation or coupling reactions involving this compound? A:

  • Sulfonation Failures : Electron-withdrawing groups (e.g., nitro) on the phenyl ring hinder reactivity ( ) . Optimize using Cu-catalyzed conditions.
  • Coupling Efficiency : Activate the carboxylic acid (post-ester hydrolysis) with HATU or EDCI ( ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.